(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-4,4-dimethyl-2-oxocyclohex-1-enyl)-N-benzamide
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Overview
Description
The compound contains several functional groups, including an amide group (-CONH2), a benzene ring (C6H5-), and two methoxy groups (-OCH3). The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, 1H NMR, and HRMS .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the benzene ring might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Derivative Compounds
A study by Hosokami et al. (1992) focused on synthesizing acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which showed significant antiulcer activity in rats. This suggests the potential medicinal applications of derivatives of the compound (Hosokami et al., 1992).
Lambert et al. (1995) synthesized new ameltolide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating superior anticonvulsant properties compared to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Chemical Reactions and Synthesis
Hickmott and Sheppard (1972) isolated 4-acetyl- and 4-benzoyl-3-(substituted amino)cyclohex-2-en-1-ones from the reaction of acryloyl chloride with tertiary enamino-ketones, highlighting the chemical reactivity and potential for creating diverse derivatives (Hickmott & Sheppard, 1972).
Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, demonstrating their low toxicity and significant antiradical and anti-inflammatory activities, indicating the potential for pharmacological applications (Zykova et al., 2016).
Sabbaghan and Hossaini (2012) synthesized N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing the efficiency of green synthesis methods and potential for high yield production (Sabbaghan & Hossaini, 2012).
Pharmacological Activity
Scott et al. (1993) continued evaluating the anticonvulsant activity of enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, for potential therapeutic applications in epilepsy (Scott et al., 1993).
Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a dimethoxyphenyl structure, exhibiting potent cytotoxicity against various cancer cell lines, indicating potential anticancer applications (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-4,4-dimethyl-N-phenylcyclohexene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-25(2)15-19(26-13-12-17-10-11-21(30-3)22(14-17)31-4)23(20(28)16-25)24(29)27-18-8-6-5-7-9-18/h5-11,14,28H,12-13,15-16H2,1-4H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGDLBUTAHTKNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=NCCC2=CC(=C(C=C2)OC)OC)C1)C(=O)NC3=CC=CC=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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